molecular formula C60H120N2O4 B15282216 Bis(2-octyldodecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Bis(2-octyldodecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Cat. No.: B15282216
M. Wt: 933.6 g/mol
InChI Key: XPTPSCDXCUPMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C60H120N2O4

Molecular Weight

933.6 g/mol

IUPAC Name

2-octyldodecyl 8-[2-(dimethylamino)ethyl-[8-(2-octyldodecoxy)-8-oxooctyl]amino]octanoate

InChI

InChI=1S/C60H120N2O4/c1-7-11-15-19-23-25-31-39-47-57(45-37-29-21-17-13-9-3)55-65-59(63)49-41-33-27-35-43-51-62(54-53-61(5)6)52-44-36-28-34-42-50-60(64)66-56-58(46-38-30-22-18-14-10-4)48-40-32-26-24-20-16-12-8-2/h57-58H,7-56H2,1-6H3

InChI Key

XPTPSCDXCUPMDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. The synthetic route typically includes the reaction of octyldodecanol with a suitable carboxylic acid derivative under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring of reaction parameters to optimize yield and efficiency.

Chemical Reactions Analysis

Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and vesicles.

    Medicine: Research is ongoing to explore its potential as a carrier for therapeutic agents, enhancing the delivery and efficacy of drugs.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets through its functional groups. The compound can interact with cell membranes, facilitating the transport of molecules across the membrane. Its amphiphilic nature allows it to form stable structures like micelles, which can encapsulate and deliver therapeutic agents to specific sites in the body .

Comparison with Similar Compounds

Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can be compared with similar compounds such as:

The uniqueness of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate lies in its specific structural features and the ability to form stable amphiphilic structures, making it valuable in various scientific and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.